molecular formula C28H28N2O4 B11457575 (2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide

Cat. No.: B11457575
M. Wt: 456.5 g/mol
InChI Key: HOIACCORQBRKKG-MHWRWJLKSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide is a complex organic compound with a diverse range of applications in scientific research. This compound features a benzodioxole ring, a phenyl group, and an amide linkage, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the phenyl group and the amide linkage. Key steps include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amide Formation: The final step involves the formation of the amide linkage through the reaction of the intermediate with N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide: shares structural similarities with other benzodioxole derivatives and amide-containing compounds.

Uniqueness

  • The unique combination of the benzodioxole ring, phenyl group, and amide linkage in this compound distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-[2-oxo-1-phenyl-2-(4-propan-2-ylanilino)ethyl]prop-2-enamide

InChI

InChI=1S/C28H28N2O4/c1-19(2)21-11-13-23(14-12-21)29-28(32)27(22-7-5-4-6-8-22)30(3)26(31)16-10-20-9-15-24-25(17-20)34-18-33-24/h4-17,19,27H,18H2,1-3H3,(H,29,32)/b16-10+

InChI Key

HOIACCORQBRKKG-MHWRWJLKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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